Non‑Competitive Inhibition & Moderate Potency
Ugt1A1-IN-1 inhibits UGT1A1 with a Kᵢ of 5.02 μM, reflecting moderate potency relative to other known UGT1A1 inhibitors . For context, the tyrosine kinase inhibitor erlotinib inhibits UGT1A1 non‑competitively with a Kᵢ of 1.23 μM (∼4‑fold more potent) [1], while 1,2,3,6‑tetragalloylglucose (TeGG) acts competitively with a Kᵢ of 3.55 μM [2]. The moderate potency of Ugt1A1-IN-1 makes it particularly suitable for applications where complete UGT1A1 inhibition is undesirable, such as assessing partial enzyme modulation or validating cellular assays without overwhelming signal suppression.
| Evidence Dimension | Inhibitory potency (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 5.02 μM |
| Comparator Or Baseline | Erlotinib: Kᵢ = 1.23 μM; 1,2,3,6‑Tetragalloylglucose: Kᵢ = 3.55 μM |
| Quantified Difference | Ugt1A1-IN-1 is ~4‑fold less potent than erlotinib and ~1.4‑fold less potent than TeGG |
| Conditions | In vitro UGT1A1‑mediated 1‑O‑glucuronidation assays; recombinant enzyme systems |
Why This Matters
Moderate potency reduces the risk of off‑target effects and facilitates dose‑response studies where full inhibition is not required, improving experimental control.
- [1] Cheng X, et al. Comparison of the inhibition potentials of icotinib and erlotinib against human UDP-glucuronosyltransferase 1A1. Acta Pharmaceutica Sinica B. 2017;7(6):657-664. View Source
- [2] Liu H, et al. Identification and characterization of in vitro inhibitors against UDP-glucuronosyltransferase 1A1 in uva-ursi extracts and evaluation of in vivo uva-ursi-drug interactions. (Ki values for gallotannin and 1,2,3,6‑tetragalloylglucose). PMID: not available; vendor datasheet corroboration from MedChemExpress. View Source
